Cas no 1291491-22-9 (2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester)

2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester is a benzofuran derivative with potential applications in pharmaceutical and organic synthesis. Its structural features, including the tetrahydrofuran-2-ylmethoxy substituent and methyl ester group, contribute to its reactivity and utility as an intermediate in medicinal chemistry. The compound’s benzofuran core is known for its role in bioactive molecules, making it valuable for drug discovery research. Its ester functionality enhances solubility and facilitates further derivatization. The product is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Suitable for controlled reactions, it offers a versatile building block for developing novel therapeutic agents or functional materials.
2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester structure
1291491-22-9 structure
Product Name:2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester
CAS No:1291491-22-9
MF:C16H18O5
MW:290.311125278473
CID:5188070
Update Time:2025-10-19

2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate
    • Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate
    • 2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester
    • 6-Benzofurancarboxylic acid, 2-methyl-4-[(tetrahydro-2-furanyl)methoxy]-, methyl ester
    • Inchi: 1S/C16H18O5/c1-10-6-13-14(20-9-12-4-3-5-19-12)7-11(16(17)18-2)8-15(13)21-10/h6-8,12H,3-5,9H2,1-2H3
    • InChI Key: WIZADGIRUKHAGP-UHFFFAOYSA-N
    • SMILES: O1CCCC1COC1=CC(C(=O)OC)=CC2=C1C=C(C)O2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 372
  • XLogP3: 3
  • Topological Polar Surface Area: 57.9

2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate
1291491-22-9 97%
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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Additional information on 2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester

Recent Advances in the Study of 2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester (CAS: 1291491-22-9)

The compound 2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester (CAS: 1291491-22-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's unique structural features, which include a benzofuran core substituted with a tetrahydrofuran moiety. This structural motif is believed to contribute to its pharmacological properties, particularly its ability to interact with specific biological targets. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and catalytic methods, to produce this compound with high purity and yield.

In vitro and in vivo studies have demonstrated that 2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester exhibits promising activity against a range of biological targets. For instance, it has shown inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate that the compound may possess anti-cancer properties, although further mechanistic studies are required to validate these findings.

One of the key challenges in the development of this compound as a therapeutic agent is its pharmacokinetic profile. Recent research has focused on optimizing its bioavailability and metabolic stability through structural modifications. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these efforts, leading to the identification of derivatives with improved drug-like properties.

The safety and toxicity profile of 2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester has also been a subject of investigation. Preclinical studies have reported a favorable toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models. However, long-term toxicity studies and clinical trials will be necessary to fully assess its safety for human use.

In conclusion, 2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester represents a promising candidate for further drug development. Its unique chemical structure and biological activity make it a valuable subject of ongoing research. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in clinical settings.

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